molecular formula C24H34O4 B021859 [(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate CAS No. 76686-33-4

[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

Cat. No.: B021859
CAS No.: 76686-33-4
M. Wt: 386.5 g/mol
InChI Key: UZQRWSZPFLIVIM-QJGAXEKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac all-trans 3-(Acetyloxy)-retinol Acetate: is a synthetic derivative of retinol, a form of vitamin A This compound is characterized by the presence of acetyloxy groups, which are ester derivatives of acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac all-trans 3-(Acetyloxy)-retinol Acetate typically involves the esterification of retinol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:

Retinol+Acetic Anhydriderac all-trans 3-(Acetyloxy)-retinol Acetate+Acetic Acid\text{Retinol} + \text{Acetic Anhydride} \rightarrow \text{rac all-trans 3-(Acetyloxy)-retinol Acetate} + \text{Acetic Acid} Retinol+Acetic Anhydride→rac all-trans 3-(Acetyloxy)-retinol Acetate+Acetic Acid

Industrial Production Methods: In an industrial setting, the production of rac all-trans 3-(Acetyloxy)-retinol Acetate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Types of Reactions:

    Oxidation: rac all-trans 3-(Acetyloxy)-retinol Acetate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to its alcohol form using reducing agents like lithium aluminum hydride.

    Substitution: Ester groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of retinoic acid derivatives.

    Reduction: Formation of retinol.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: rac all-trans 3-(Acetyloxy)-retinol Acetate is used as a precursor in the synthesis of other retinoid compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is used to study the effects of retinoids on cellular differentiation and proliferation. It is particularly useful in stem cell research and cancer biology.

Medicine: The compound has potential therapeutic applications in dermatology for the treatment of skin disorders such as acne and psoriasis. It is also being investigated for its role in cancer therapy, particularly in the differentiation therapy of acute promyelocytic leukemia .

Industry: In the cosmetic industry, rac all-trans 3-(Acetyloxy)-retinol Acetate is used in formulations of anti-aging products due to its ability to promote collagen synthesis and improve skin texture.

Mechanism of Action

rac all-trans 3-(Acetyloxy)-retinol Acetate exerts its effects by binding to retinoic acid receptors (RARs) in the cell nucleus. This binding activates the transcription of genes involved in cellular differentiation and proliferation. The compound influences various molecular pathways, including the retinoic acid signaling pathway, which is crucial for maintaining cellular homeostasis and preventing abnormal cell growth .

Comparison with Similar Compounds

Uniqueness: rac all-trans 3-(Acetyloxy)-retinol Acetate is unique due to its dual acetyloxy groups, which enhance its stability and bioavailability compared to other retinoids. This structural modification allows for more controlled and sustained release of the active retinoid, making it a valuable compound in both research and therapeutic applications.

Properties

IUPAC Name

[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O4/c1-17(9-8-10-18(2)13-14-27-20(4)25)11-12-23-19(3)15-22(28-21(5)26)16-24(23,6)7/h8-13,22H,14-16H2,1-7H3/b10-8+,12-11+,17-9+,18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQRWSZPFLIVIM-QJGAXEKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)C=CC(=CC=CC(=CCOC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CC(C1)OC(=O)C)(C)C)/C=C/C(=C/C=C/C(=C/COC(=O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617898
Record name O~15~-Acetyl-3-(acetyloxy)retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76686-33-4
Record name O~15~-Acetyl-3-(acetyloxy)retinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Reactant of Route 2
Reactant of Route 2
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Reactant of Route 3
Reactant of Route 3
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Reactant of Route 4
Reactant of Route 4
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Reactant of Route 5
Reactant of Route 5
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate
Reactant of Route 6
[(2E,4E,6E,8E)-9-(4-acetyloxy-2,6,6-trimethylcyclohexen-1-yl)-3,7-dimethylnona-2,4,6,8-tetraenyl] acetate

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